N-环丙基-N-甲基甲酰胺

描述

N-cyclopropyl-N-methylformamide is a compound that can be inferred to have structural similarities with N-methylformamide (NMF), which is the simplest model for peptides and has been studied for its hyperplectic behavior in thin film infrared spectroscopy . NMF and its derivatives have been explored for various applications, including as antitumor agents , in the study of molecular structures , and in the context of metabolic oxidation and toxification . Although the specific compound N-cyclopropyl-N-methylformamide is not directly mentioned in the provided papers, insights can be drawn from related compounds and their chemical behavior.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, N-methoxy-N-methylcyanoformamide, a reagent with structural similarities, is synthesized from trimethylsilyl cyanide and N-methoxy-N-methylcarbamoylimidazole, enabling the preparation of β-carbonyl Weinreb amides and unsymmetrical ketones . Another example is the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions . These methods suggest that the synthesis of N-cyclopropyl-N-methylformamide could potentially involve similar strategies, such as the use of cyclopropyl-containing starting materials and carbamoylation reactions.

Molecular Structure Analysis

The molecular structure of N-methylformamide has been studied using gas electron diffraction, revealing bond distances and angles that provide a basis for understanding the structure of N-cyclopropyl-N-methylformamide . The presence of a cyclopropyl group in the compound of interest would likely introduce additional steric and electronic effects, potentially influencing the molecular conformation and stability.

Chemical Reactions Analysis

N-methylformamide undergoes metabolic oxidation catalyzed by the cytochrome P450 isoenzyme CYP2E1, leading to hepatotoxicity . This suggests that N-cyclopropyl-N-methylformamide could also be subject to similar metabolic pathways, with the cyclopropyl group possibly affecting the rate or outcome of these reactions. Additionally, the synthesis of related compounds with cyclopropyl groups, such as 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, involves interactions like O–H...O and C–H...N, which could be relevant to the reactivity of N-cyclopropyl-N-methylformamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methylformamide, such as its behavior in thin film infrared spectroscopy and its crystal structure, provide a foundation for predicting the properties of N-cyclopropyl-N-methylformamide . The introduction of a cyclopropyl group is likely to affect properties such as boiling point, solubility, and crystal packing, as seen in the case of other cyclopropyl-containing compounds . The colorimetric sensing behavior of benzamide derivatives for fluoride anions indicates that N-cyclopropyl-N-methylformamide could also exhibit interesting optical properties in response to specific stimuli .

科学研究应用

抗肿瘤活性及机制

N-环丙基-N-甲基甲酰胺与 N-甲基甲酰胺 (NMF) 相关,因其抗肿瘤特性而被广泛研究。由 Gate 等人 (1986) 进行的一项研究发现,NMF(N-甲基甲酰胺的衍生物)在小鼠中表现出显着的抗肿瘤活性。该研究强调了这种活性严格的结构要求,表明与肿瘤细胞存在特定的相互作用机制。类似地,Langdon 等人 (1985) 指出 NMF 在联合化疗中的潜力,特别是由于其特异性和对骨髓的无毒性。

与细胞机制的相互作用

已发现 NMF 与各种细胞机制相互作用,这可能与 N-环丙基-N-甲基甲酰胺有关。例如,Calcabrini 等人 (1997) 观察到 NMF 可以干扰多柔比星在黑色素瘤细胞中的细胞内转运。这种作用归因于微管网络的变化,表明其抗肿瘤活性的潜在作用机制。

代谢见解

NMF 的代谢与 N-环丙基-N-甲基甲酰胺密切相关,为其生物相互作用提供了见解。 Gescher 等人 (1982) 研究了其在小鼠中的代谢,指出 N-甲基甲酰胺在体外肝脏制剂中没有显着代谢,但表现出显着的抗肿瘤活性。这表明了一种独特的代谢特征,可能与 N-环丙基-N-甲基甲酰胺的研究有关。

化学治疗潜力

NMF 的化学治疗潜力(一种与 N-环丙基-N-甲基甲酰胺结构相似的化合物)由 Scotlandi 等人 (1994) 进行了探索。他们发现用 NMF 预处理增强了骨肉瘤细胞对多柔比星的耐药性,表明与癌症治疗药物存在复杂的相互作用。

光谱和化学建模

在更物理的背景下,Belloche 等人 (2017) 对 N-甲基甲酰胺进行了研究,重点关注其转动光谱和暂定的星际检测。这项研究提供了对 NMF 的分子结构和行为的更深入理解,可以推断到对 N-环丙基-N-甲基甲酰胺的理解。

属性

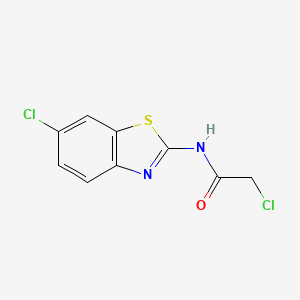

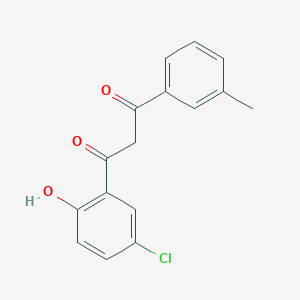

IUPAC Name |

N-cyclopropyl-N-methylformamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-6(4-7)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFAPZFZGCQOAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298093 | |

| Record name | Formamide, N-cyclopropyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-N-methylformamide | |

CAS RN |

1403483-62-4 | |

| Record name | Formamide, N-cyclopropyl-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamide, N-cyclopropyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid](/img/structure/B3024836.png)

![5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid](/img/structure/B3024844.png)

![2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol](/img/structure/B3024850.png)

![1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3024851.png)

![2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid](/img/structure/B3024853.png)